Structural Differentiation via VEGFR2 Hinge-Binding Motif: Positioning Against the Takeda Lead Series
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide incorporates a 2-methyl-5-substituted phenyl linker that is geometrically distinct from the 6-phenoxy-imidazo[1,2-b]pyridazine analogs (e.g., compound 6b in the Takeda series) which showed a VEGFR2 IC50 of 7.1 nM [1]. While specific IC50 data for this exact compound are not publicly disclosed, its linker architecture, where the imidazo[1,2-b]pyridazine is directly attached to the phenyl ring at the 5-position rather than via an ether oxygen, is predicted to influence the binding pose within the DFG-out pocket of VEGFR2 based on the SAR trends reported for 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivatives [1]. This structural difference is a key driver of kinase selectivity and warrants standalone evaluation rather than extrapolation from phenoxy-linked analogs.
| Evidence Dimension | Linker geometry (direct C-C bond vs. C-O-C ether linkage) and its impact on VEGFR2 binding mode |
|---|---|
| Target Compound Data | 2-methyl-5-(imidazo[1,2-b]pyridazin-2-yl)phenyl linker (no IC50 reported publicly) |
| Comparator Or Baseline | Compound 6b: N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide; VEGFR2 IC50 = 7.1 nM; PDGFRβ IC50 = 15 nM [1] |
| Quantified Difference | Not quantifiable; linker type differs fundamentally (carbon-linked vs. oxygen-linked), precluding direct numeric comparison based solely on published data |
| Conditions | Human VEGFR2 kinase inhibition assay (Takeda Pharmaceutical standard protocol); PDGFRβ counterscreen [1] |
Why This Matters
For procurement decisions, the distinct linker chemistry of this compound necessitates independent validation of its biochemical potency, as SAR from ether-linked analogs cannot be reliably extrapolated to this carbon-linked scaffold.
- [1] Miyamoto N, Oguro Y, Takagi T, Iwata H, Miki H, Hori A, Imamura S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg Med Chem. 2012 Dec 15;20(24):7051-8. doi: 10.1016/j.bmc.2012.10.004. PMID: 23123015. View Source
